(1-Oxaspiro[4.5]decan-2-yl)methanamine

Solubility Lipophilicity Oxa-spirocycle

Researchers seeking rigid, sp³-rich primary amines face inconsistent purity that undermines GPCR selectivity assays. This (1-Oxaspiro[4.5]decan-2-yl)methanamine directly addresses that. - Conformationally locked 1-oxaspiro[4.5]decane core restricts amine orientation, enabling subtype selectivity over μ and δ opioid receptors. - Embedded oxygen reduces lipophilic surface area vs. cyclohexylmethanamine, improving aqueous solubility and mitigating metabolic clearance. - Sourced at certified ≥98% purity to eliminate contaminant-driven false positives in PROTAC ternary complex or fragment-based screening.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B12977022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Oxaspiro[4.5]decan-2-yl)methanamine
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCC(O2)CN
InChIInChI=1S/C10H19NO/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9H,1-8,11H2
InChIKeyGGRYYUQDXUIJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirocyclic Amine Core Specifications


(1-Oxaspiro[4.5]decan-2-yl)methanamine (CAS 1599406‑30‑0) is a spirocyclic primary amine featuring a 1‑oxaspiro[4.5]decane core—a saturated, oxygen‑containing spiro‑fused ring system—with a methanamine substituent at the 2‑position . The molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g mol⁻¹ . This scaffold belongs to the oxa‑spirocyclic class, where the embedded oxygen atom significantly modulates key physicochemical properties such as aqueous solubility and lipophilicity .

Building block profile
Spirocyclic primary amine with conformationally locked oxa‑core; enhances aqueous solubility and lowers lipophilicity
Medicinal chemistry workflow
Suitable for lead optimization requiring improved metabolic stability and selectivity over flexible amine scaffolds

Why Generic Amines Cannot Substitute


Common monocyclic amines—such as cyclohexylmethanamine (pKa ≈ 10.4) or piperidin‑4‑ylmethanamine—differ fundamentally from the target compound in three‑dimensional geometry, hydrogen‑bonding capacity, and metabolic susceptibility [1]. While all these amines share a primary amino group, the oxa‑spirocyclic core introduces a conformationally locked scaffold that reduces solvent‑exposed lipophilic surface area and alters acid‑base behavior, thereby affecting solubility, permeability, and metabolic stability in a way that cannot be reproduced by simple acyclic or monocyclic analogs [1]. Consequently, direct substitution with a structurally simpler amine will change—often detrimentally—the pharmacokinetic and pharmacodynamic profile of any final molecule into which this building block is incorporated [1]. The evidence below quantifies these differences.

Rigid spirocyclic core
Monocyclic amines (e.g., cyclohexylmethanamine) have flexible side chains that may shift conformational entropy and binding selectivity
Oxa‑modulated solubility/lipophilicity
Non‑oxygenated or aza‑spirocycles may not reproduce the ~40‑fold solubility gain or log D reduction, altering formulation and off‑target binding profiles
Class‑level metabolic advantage
Piperidine or morpholine analogs typically exhibit higher intrinsic clearance; spirocyclic class trend toward lower CLint may not transfer without compound‑specific verification

Quantitative Differentiation Against Comparators


Aqueous Solubility vs. Non-Oxygenated Spirocycles

Incorporation of an oxygen atom into the spirocyclic framework dramatically improves water solubility relative to analogous non‑oxygenated spirocycles. Across a set of oxa‑spirocycles, solubility increases of up to 40‑fold were observed, accompanied by a decrease in lipophilicity of approximately Δlog D₇.₄ ≈ 1 unit [1]. The target compound, containing an oxa‑spiro[4.5]decane core, directly benefits from this class‑wide effect.

Solubility gain
Class-level
Up to 40‑fold higher aqueous solubility; Δlog D₇.₄ ≈ −1
Supports aqueous formulation and may reduce off‑target protein binding
Class‑level inference; verify per‑compound solubility and log D
Solubility Lipophilicity Oxa-spirocycle

Metabolic Stability vs. Monocyclic Amines

Azaspirocycles, and by extension oxa‑spirocyclic amines, exhibit superior metabolic stability to their six‑membered monocyclic counterparts (piperidines and morpholines) [1]. While the target compound lacks direct microsomal half‑life data, the editorial summary of multiple azaspirocycle studies confirms a consistent trend toward lower intrinsic clearance (CLₐᵢₜ) and longer half‑life (t₁⁄₂) in both human and rodent liver microsomes [1].

Metabolic stability
Class-level
Trend toward >50% reduction in intrinsic clearance vs. monocyclic amines (human liver microsomes)
May extend in‑vivo half‑life; relevant for oral drug candidate design
No compound‑specific microsomal data; trend from editorial summary
Metabolic stability Microsomal clearance Spirocyclic amine

Conformational Rigidity and Target Selectivity

The spirocyclic architecture locks the amine‑bearing side chain in a defined orientation, reducing the entropic penalty upon target binding and minimizing the conformational flexibility associated with off‑target interactions [1]. This intrinsic rigidity of the 1‑oxaspiro[4.5]decane system contrasts sharply with the freely rotating acyclic amine cyclohexylmethanamine, for which the methanamine group can sample multiple low‑energy conformations [1].

Conformational rigidity
Class-level
Locked spirocyclic orientation vs. flexible acyclic amine
Potential for improved target selectivity and binding affinity
Qualitative inference from literature review
Conformational restriction Selectivity Spirocyclic scaffold

Vendor‑Supplied Purity Benchmarking: Leyan 98% vs. AKSci Unspecified

When sourcing identical CAS‑numbered material, purity can vary substantially between suppliers. Leyan (Le Yan) offers (1-Oxaspiro[4.5]decan-2-yl)methanamine with a certified purity of 98% , whereas the AKSci product page does not provide a purity specification . This discrepancy highlights the importance of verifying batch‑specific purity during procurement to ensure reproducibility of downstream synthetic or biological experiments.

Vendor purity
Supporting evidence
Leyan 98% certified vs. AKSci unspecified purity
Certified purity reduces risk of contaminant‑driven assay artifacts
Verify batch‑specific COA before purchase
Purity Vendor comparison Procurement

High-Value Application Scenarios


CNS-Penetrant Lead Optimization

The oxa‑spirocyclic core enhances solubility while lowering lipophilicity [1], a combination that often correlates with improved blood‑brain barrier permeability and reduced non‑specific binding. Medicinal chemistry teams working on GPCR or ion channel targets can use this amine as a privileged fragment to replace piperidine or morpholine capping groups, aiming to retain CNS exposure while mitigating metabolic clearance [2].

Selective Opioid Receptor Ligand Design

The 1‑oxaspiro[4.5]decane motif is embedded in known kappa‑opioid receptor agonists (e.g., U‑69593 analogues). The conformational rigidity of the spiro system restricts the orientation of the protonatable amine, enabling subtype selectivity over μ and δ receptors [2]. Researchers synthesizing biased GPCR ligands can exploit this rigidity to improve selectivity profiles.

Fragment Library Construction

Fragment‑based drug discovery (FBDD) benefits from libraries rich in sp³‑hybridized, saturated scaffolds. The oxa‑spirocyclic core of this compound contributes a three‑dimensional, solubility‑enhanced vector for fragment growth [1]. Library designers can prioritize this amine over acyclic alternatives to increase hit‑to‑lead efficiency, particularly when targeting protein‑protein interactions or RNA.

Reproducible Chemical Probe Synthesis

For chemical biology studies requiring consistent batch‑to‑batch purity, sourcing the compound from a supplier that certifies ≥98% purity (e.g., Leyan) minimizes the risk of contaminant‑driven false positives . This is especially critical when the amine is used to construct PROTACs or molecular glues, where trace impurities can interfere with ternary complex formation assays.

Application
Selection Property
Validation Focus
CNS‑penetrant lead optimization
Oxa‑spirocyclic solubility/lipophilicity balance
Blood‑brain barrier permeability, metabolic stability
Selective opioid receptor ligand design
Conformational rigidity of spiro scaffold
Subtype selectivity (κ over μ/δ)
Fragment library construction
sp³‑rich, solubility‑enhanced saturated core
Hit‑to‑lead efficiency, 3D fragment growth
Reproducible chemical probe synthesis
Certified purity specification (≥98%)
Batch‑to‑batch consistency, contaminant artifact prevention
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